molecular formula C10H17F2NO2 B6168069 tert-butyl 3,3-difluoropiperidine-4-carboxylate CAS No. 1955498-59-5

tert-butyl 3,3-difluoropiperidine-4-carboxylate

Katalognummer B6168069
CAS-Nummer: 1955498-59-5
Molekulargewicht: 221.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3,3-difluoropiperidine-4-carboxylate (TBDFPC) is an organic compound with a unique structure that has been studied for its potential applications in the scientific research field. This compound has been studied for its potential as an intermediate in the synthesis of pharmaceuticals and other compounds, as well as its potential to act as a catalyst or ligand in various biochemical and physiological processes. TBDFPC is a relatively new compound and has only recently been studied in-depth. In

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3,3-difluoropiperidine-4-carboxylate has been studied for its potential use in scientific research. It has been used as an intermediate in the synthesis of pharmaceuticals, as well as a catalyst or ligand in various biochemical and physiological processes. In addition, tert-butyl 3,3-difluoropiperidine-4-carboxylate has been studied for its potential applications in the fields of organic chemistry and biochemistry, as a ligand for metal complexes, and as a catalyst for the synthesis of other compounds.

Wirkmechanismus

The exact mechanism of action of tert-butyl 3,3-difluoropiperidine-4-carboxylate is not yet fully understood. However, it is believed that the compound acts as a ligand, binding to metal ions and forming complexes that can then be used in various biochemical and physiological processes. In addition, tert-butyl 3,3-difluoropiperidine-4-carboxylate has been shown to act as a catalyst, promoting the synthesis of other compounds.
Biochemical and Physiological Effects
tert-butyl 3,3-difluoropiperidine-4-carboxylate has been studied for its potential effects on biochemical and physiological processes. It has been shown to have a role in the synthesis of pharmaceuticals, as well as in the synthesis of other compounds. In addition, tert-butyl 3,3-difluoropiperidine-4-carboxylate has been studied for its potential role in the regulation of cell signaling pathways, as well as its potential to act as a catalyst for the synthesis of other compounds.

Vorteile Und Einschränkungen Für Laborexperimente

Tert-butyl 3,3-difluoropiperidine-4-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is non-toxic and has a low boiling point, making it ideal for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments, such as its high cost and the fact that it is not very soluble in water.

Zukünftige Richtungen

The potential applications of tert-butyl 3,3-difluoropiperidine-4-carboxylate are still being studied and explored. One potential future direction for tert-butyl 3,3-difluoropiperidine-4-carboxylate is its use as a catalyst or ligand in drug synthesis. In addition, tert-butyl 3,3-difluoropiperidine-4-carboxylate could be used to regulate cell signaling pathways and as a catalyst for the synthesis of other compounds. Finally, tert-butyl 3,3-difluoropiperidine-4-carboxylate could be used in the development of new pharmaceuticals, as well as in the synthesis of other compounds.

Synthesemethoden

Tert-butyl 3,3-difluoropiperidine-4-carboxylate is synthesized using a series of reactions starting with the reaction of tert-butanol and 3,3-difluoropiperidine to form tert-butyl 3,3-difluoropiperidine-4-carboxylate. This reaction is followed by a series of hydrolysis, dehydration, and deprotonation reactions to form the final product, tert-butyl 3,3-difluoropiperidine-4-carboxylate. The reaction is carried out in an inert atmosphere, such as nitrogen, and is typically performed at temperatures of around 25-30°C.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3,3-difluoropiperidine-4-carboxylate involves the reaction of tert-butyl 4-oxopiperidine-3-carboxylate with difluoroacetic acid in the presence of a base.", "Starting Materials": [ "tert-butyl 4-oxopiperidine-3-carboxylate", "difluoroacetic acid", "base (e.g. triethylamine)" ], "Reaction": [ "Add difluoroacetic acid to a solution of tert-butyl 4-oxopiperidine-3-carboxylate in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to catalyze the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Purify the product by column chromatography or recrystallization to obtain tert-butyl 3,3-difluoropiperidine-4-carboxylate as a white solid." ] }

CAS-Nummer

1955498-59-5

Produktname

tert-butyl 3,3-difluoropiperidine-4-carboxylate

Molekularformel

C10H17F2NO2

Molekulargewicht

221.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.